(2-(Cyclopentyloxy)-3-methylphenyl)methanamine
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Overview
Description
(2-(Cyclopentyloxy)-3-methylphenyl)methanamine is an organic compound that belongs to the class of aryloxyalkylamines. This compound is characterized by the presence of a cyclopentyloxy group attached to a phenyl ring, which is further substituted with a methyl group and a methanamine group. The molecular formula of this compound is C13H19NO, and it has a molecular weight of 205.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Cyclopentyloxy)-3-methylphenyl)methanamine typically involves the reaction of 2-(cyclopentyloxy)-3-methylbenzaldehyde with an amine source. One common method is the reductive amination of the aldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine like methylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-(Cyclopentyloxy)-3-methylphenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
(2-(Cyclopentyloxy)-3-methylphenyl)methanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(Cyclopentyloxy)-3-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-(Cyclopentyloxy)-3-methoxyphenyl)methanamine: This compound has a methoxy group instead of a methyl group.
(3-(Cyclopentyloxy)phenyl)methanamine: This compound has the cyclopentyloxy group attached to a different position on the phenyl ring.
Uniqueness
(2-(Cyclopentyloxy)-3-methylphenyl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopentyloxy group and the methyl group in specific positions on the phenyl ring can lead to distinct interactions with molecular targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H19NO |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
(2-cyclopentyloxy-3-methylphenyl)methanamine |
InChI |
InChI=1S/C13H19NO/c1-10-5-4-6-11(9-14)13(10)15-12-7-2-3-8-12/h4-6,12H,2-3,7-9,14H2,1H3 |
InChI Key |
IBOXPGBJLNWHKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CN)OC2CCCC2 |
Origin of Product |
United States |
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